molecular formula C12H18N4O4 B15048269 tert-Butyl (2-((5-nitropyridin-2-yl)amino)ethyl)carbamate

tert-Butyl (2-((5-nitropyridin-2-yl)amino)ethyl)carbamate

Cat. No.: B15048269
M. Wt: 282.30 g/mol
InChI Key: YCTSWGOISLKFTE-UHFFFAOYSA-N
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Description

tert-Butyl (2-((5-nitropyridin-2-yl)amino)ethyl)carbamate is a carbamate-protected amine derivative featuring a nitro-substituted pyridine ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the tert-butyl carbamate (Boc) group serves to protect primary amines during multi-step reactions . The nitro group on the pyridine ring enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions, while the Boc group ensures stability under acidic or basic conditions .

Properties

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-[2-[(5-nitropyridin-2-yl)amino]ethyl]carbamate

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(17)14-7-6-13-10-5-4-9(8-15-10)16(18)19/h4-5,8H,6-7H2,1-3H3,(H,13,15)(H,14,17)

InChI Key

YCTSWGOISLKFTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(5-nitropyridin-2-ylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitropyridine moiety can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

tert-Butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-nitropyridin-2-ylamino)ethylcarbamate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives

Compound Name/Reference Substituent/Modification Key Structural Feature
Target Compound 5-Nitropyridin-2-yl Nitro group enhances electrophilicity
tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)carbamate 4-Methoxybenzyl Electron-donating methoxy group
tert-Butyl (2-((2,4-difluorobenzyl)amino)ethyl)carbamate 2,4-Difluorobenzyl Fluorine substituents increase stability
tert-ButylN-{2-[(2-aminoethyl)amino]ethyl}carbamate Ethylenediamine chain Shorter chain, dual amino groups
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate 6-Aminopyridinyl Amino group enables further functionalization
Compound 72 (kinase inhibitor) Trifluoromethyl, pyrimidine Electron-withdrawing groups for bioactivity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy () and amino () groups enhance nucleophilicity, whereas nitro (target compound) and trifluoromethyl () groups increase electrophilicity.

Key Observations :

  • Efficiency : High yields (e.g., 89% in ) are achieved using polar aprotic solvents (DMF) and elevated temperatures, whereas naphthyridine derivatives () show lower yields (37%), likely due to steric hindrance.
  • Catalysts : Palladium catalysts () enable selective cross-coupling, while metal-templated assembly () facilitates complex bicyclic structures.

Physicochemical and Spectral Properties

Spectral data (IR, NMR, LC-MS) provide insights into structural confirmation and purity:

Table 3: Spectral Data Comparison

Compound/Reference IR Peaks (cm⁻¹) ¹H NMR Features LC-MS (m/z)
Compound 12 3296 (NH), 1686 (C=O) δ 1.39 (s, 9H, Boc CH₃) 204.1 [M+H]⁺
Compound 10n Not reported Not reported 479.2 [M+H]⁺
Compound 72 Not reported δ 7.2–8.5 (aromatic protons) 637.2 [M+H]⁺ (HRMS)

Key Observations :

  • Boc Group Signature : All compounds show characteristic tert-butyl signals (δ ~1.3–1.4 ppm in ¹H NMR) and carbonyl IR peaks (~1680–1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks align with theoretical values, confirming successful synthesis.

Biological Activity

tert-Butyl (2-((5-nitropyridin-2-yl)amino)ethyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, an amino group linked to a 5-nitropyridine moiety, and a carbamate functional group. Its molecular formula is C12H16N4O2C_{12}H_{16N_{4}O_{2}}, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitropyridinyl moiety is believed to play a significant role in binding to proteins or enzymes, modulating their activity.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties by modulating apoptotic pathways and enhancing cellular survival under stress conditions.

Biological Activity Overview

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Activity Findings
Neuroprotection Compounds with similar structures have demonstrated the ability to protect neurons from apoptosis by increasing Bcl-2 levels and activating autophagy .
Antimicrobial Properties Some derivatives exhibit activity against various bacterial strains, making them candidates for further development .
Cytotoxicity In vitro studies indicate that certain analogs can induce cytotoxic effects in cancer cell lines, suggesting potential as anticancer agents .

Case Studies

  • Neuroprotective Activity : A study evaluated several aromatic carbamate derivatives for their neuroprotective effects on human induced pluripotent stem cell-derived neurons. The results indicated that certain derivatives could protect up to 80% of neurons against apoptosis induced by etoposide at concentrations as low as 100 nM .
  • Antimicrobial Screening : Research conducted on related compounds showed promising results against gram-positive and gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
tert-Butyl (2-((3-nitropyridin-2-yl)amino)ethyl)carbamateDifferent nitro substitutionEnhanced neuroprotective activity
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamateThioether linkage instead of etherExhibits lower cytotoxicity compared to the target compound

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